6-(1-amino-2-methylpropan-2-yl)piperidin-2-one hydrochloride
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Overview
Description
6-(1-amino-2-methylpropan-2-yl)piperidin-2-one hydrochloride is a chemical compound with the molecular formula C9H19ClN2O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role as building blocks for drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-amino-2-methylpropan-2-yl)piperidin-2-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1-amino-2-methylpropan-2-ol with a suitable piperidinone precursor under acidic conditions to form the desired piperidinone derivative . The reaction is often carried out in the presence of a strong acid like hydrochloric acid to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-(1-amino-2-methylpropan-2-yl)piperidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the piperidinone ring to a piperidine ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines and piperidinones, depending on the specific reagents and conditions used .
Scientific Research Applications
6-(1-amino-2-methylpropan-2-yl)piperidin-2-one hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of 6-(1-amino-2-methylpropan-2-yl)piperidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with similar chemical properties.
Piperidinone: A closely related compound with a ketone functional group.
N-substituted piperidines: Compounds with various substituents on the nitrogen atom.
Uniqueness
6-(1-amino-2-methylpropan-2-yl)piperidin-2-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and research chemicals .
Properties
CAS No. |
2639462-31-8 |
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Molecular Formula |
C9H19ClN2O |
Molecular Weight |
206.7 |
Purity |
95 |
Origin of Product |
United States |
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